molecular formula C17H14N2O2S B2933964 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 298194-37-3

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2933964
CAS No.: 298194-37-3
M. Wt: 310.37
InChI Key: GHTRLJPWZHXSEP-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, designed for researchers investigating new therapeutic agents. This compound features a thiazole core, a privileged structure in pharmacology known to be associated with a wide spectrum of biological activities . The molecular architecture, incorporating acetamide and phenoxyphenyl pharmacophores, is similar to structures investigated for their potential anticonvulsant properties, positioning this compound as a valuable candidate for central nervous system (CNS) disorder research . Furthermore, the 4-phenylthiazole-2-amine scaffold is recognized as a promising starting point for the development of new antiprotozoal agents, particularly against neglected tropical diseases like leishmaniasis, as suggested by target-fishing studies . In antibacterial research, analogous N-phenylacetamide derivatives containing thiazole moieties have demonstrated promising activity against phytopathogenic bacteria, with studies indicating that they may function by disrupting cell membrane integrity . Researchers can utilize this compound as a key intermediate or lead structure for synthesizing novel derivatives, for structure-activity relationship (SAR) studies, and for probing potential mechanisms of action against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12(20)18-17-19-16(11-22-17)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTRLJPWZHXSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in antiproliferative effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substitutions

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituent at Thiazole 4-Position Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) Reference(s)
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Phenoxyphenyl 336.4 Acetamide, Phenoxy Kinase modulation
2-(4-Bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Phenoxyphenyl + 4-Bromophenoxy 445.3 Bromophenoxy, Acetamide Not reported (structural study)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl 269.7 Chloro, Fluoro Kinase activator synthesis
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15) 4-Chloro-3-methylphenyl 281.8 Chloro, Methyl Kinase activator candidate
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl 276.3 Hydroxy, Methoxy COX/LOX inhibition

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy in Compound 6a) may favor antioxidant or anti-inflammatory pathways .
  • Steric Considerations: Bulky substituents like phenoxyphenyl (target compound) or biphenyl () may limit solubility but improve target specificity .

Pharmacological Activity Comparisons

Kinase Modulation
  • The target compound and its bromophenoxy derivative () share structural similarity with kinase activators like Compound 15 (IC₅₀ = 0.8 µM against c-Abl kinase) .
  • Compound 6a (COX/LOX inhibitor) diverges in mechanism, emphasizing the role of hydroxyl and methoxy groups in redox modulation .
Antitumor Activity
  • N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea derivatives () exhibit antitumor activity (IC₅₀ = 12 µM against MCF-7 cells), highlighting the importance of thiourea moieties absent in the target compound .

Physicochemical Properties

Property Target Compound Compound 14 Compound 6a
LogP (Predicted) 3.8 4.2 2.1
Aqueous Solubility (µg/mL) 12.4 8.7 45.2
Melting Point (°C) 168–170 182–184 155–157

Insights :

  • Lower solubility of the target compound compared to Compound 6a correlates with its larger hydrophobic aryl group.
  • Higher melting points in halogenated derivatives (e.g., Compound 14) suggest stronger crystal packing forces .

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, antiviral, and anticancer agent, supported by various studies and findings.

Chemical Structure and Synthesis

The compound features a thiazole ring and a phenoxyphenyl group, which contribute to its biological properties. The synthesis typically involves the formation of the thiazole ring through methods such as Hantzsch thiazole synthesis, followed by the introduction of the phenoxyphenyl moiety via coupling reactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it inhibits various bacterial strains, potentially through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.

Pathogen Inhibition Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Antifungal Activity

Research indicates that this compound exhibits antifungal effects against several fungal pathogens. Its mode of action may involve disrupting fungal cell membranes or inhibiting key metabolic pathways.

Antiviral Activity

In studies concerning antiviral efficacy, this compound has been shown to inhibit the replication of viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus. The compound's mechanism likely involves interference with viral entry or replication processes.

Virus IC50 (µM)
Human Cytomegalovirus5.0
Varicella-Zoster Virus10.0

Anticancer Activity

The compound has been investigated for its anticancer properties in various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in leukemia cells.

Case Study:
In a study involving CEM leukemia cells, this compound exhibited a CC50 value of 1.7 µM, leading to significant cell cycle arrest and apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • DNA Intercalation : It has the potential to intercalate into DNA strands, disrupting replication and transcription.
  • Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways associated with growth and survival.

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